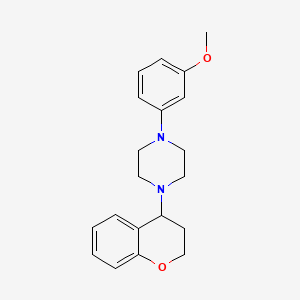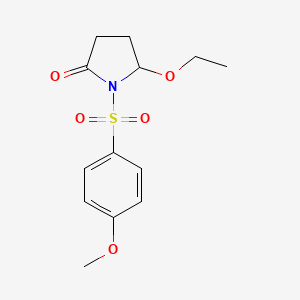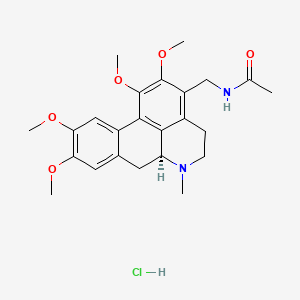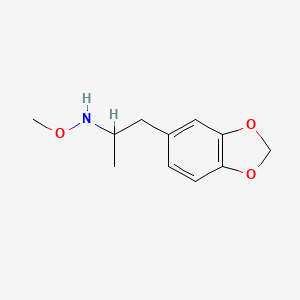
Mdmeo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Methylenedioxy-N-methoxyamphetamine, commonly known as Mdmeo, is a lesser-known psychedelic drug and a substituted amphetamine. It is the N-methoxy analogue of 3,4-methylenedioxyamphetamine (MDA). This compound was first synthesized by Alexander Shulgin and is known for producing few to no effects. It is typically found as white crystals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mdmeo can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methoxyamine hydrochloride in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its limited use and legal restrictions. the general principles of organic synthesis, such as maintaining appropriate reaction conditions and using high-purity reagents, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Mdmeo undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Mdmeo has limited scientific research applications due to its status as a lesser-known psychedelic drug. it has been studied in the context of:
Chemistry: As a model compound for studying the reactivity of substituted amphetamines.
Biology: Investigating its effects on neurotransmitter systems.
Medicine: Exploring its potential therapeutic effects, although data is limited.
Industry: Limited industrial applications due to legal restrictions.
Wirkmechanismus
The mechanism of action of Mdmeo is not well-understood due to limited data. it is believed to interact with neurotransmitter systems in the brain, similar to other substituted amphetamines. It may act as a serotonin and dopamine releaser, influencing mood and perception .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): Mdmeo is the N-methoxy analogue of MDA.
3,4-Methylenedioxy-N-ethylamphetamine (MDEA): Another substituted amphetamine with similar structural features.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): A well-known substituted amphetamine with entactogenic effects.
Uniqueness
This compound is unique due to its N-methoxy substitution, which differentiates it from other similar compounds. This substitution may influence its pharmacological properties and effects .
Eigenschaften
CAS-Nummer |
74698-48-9 |
|---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-N-methoxypropan-2-amine |
InChI |
InChI=1S/C11H15NO3/c1-8(12-13-2)5-9-3-4-10-11(6-9)15-7-14-10/h3-4,6,8,12H,5,7H2,1-2H3 |
InChI-Schlüssel |
MTIKJUJMCMDSGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



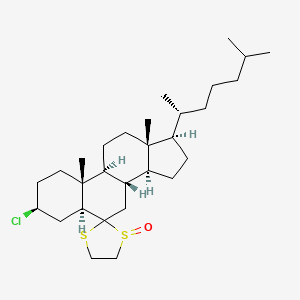
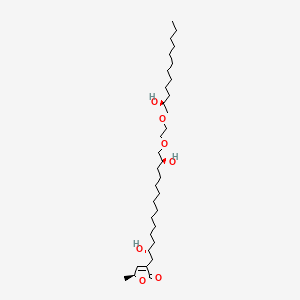
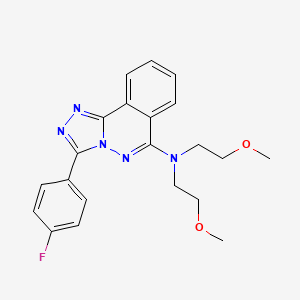

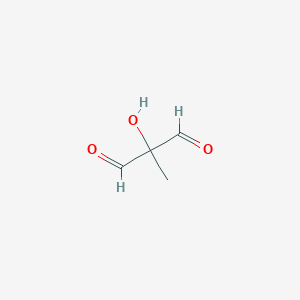
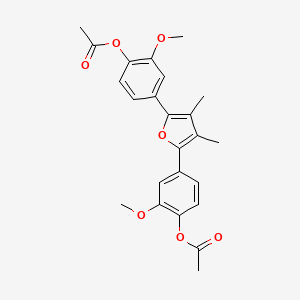
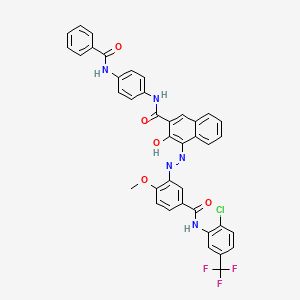

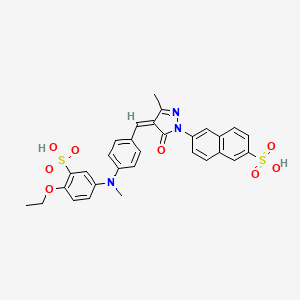
![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)
